molecular formula C19H18ClN3 B3046379 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- CAS No. 1237-53-2

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-

Cat. No.: B3046379
CAS No.: 1237-53-2
M. Wt: 323.8 g/mol
InChI Key: LVWOBZPDFCTAOU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- (hereafter referred to as the target compound) is a symmetrically substituted triazine derivative with a chlorine atom at the 2-position and two 2,4-dimethylphenyl groups at the 4- and 6-positions. Its molecular formula is C25H22ClN3 (molecular weight: 399.92 g/mol) . The compound is structurally characterized by its aromatic substituents, which confer high thermal stability and UV absorption properties, making it valuable in materials science and industrial applications .

Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride as the starting material. For example, substituting chlorine atoms with aryl groups (e.g., 2,4-dimethylphenyl) under controlled conditions yields the target compound . It is primarily utilized as a UV absorber in polymers, coatings, and agricultural films due to its ability to dissipate UV radiation through intramolecular hydrogen bonding .

Properties

IUPAC Name

2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3/c1-11-5-7-15(13(3)9-11)17-21-18(23-19(20)22-17)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWOBZPDFCTAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)Cl)C3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061636
Record name 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-
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Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237-53-2
Record name 2-Chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-
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Record name 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2,4-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C3Cl3N3+2C8H11NC3Cl(C8H11N)2N3+2HCl\text{C}_3\text{Cl}_3\text{N}_3 + 2 \text{C}_8\text{H}_{11}\text{N} \rightarrow \text{C}_3\text{Cl}(\text{C}_8\text{H}_{11}\text{N})_2\text{N}_3 + 2 \text{HCl} C3​Cl3​N3​+2C8​H11​N→C3​Cl(C8​H11​N)2​N3​+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted triazines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced triazine derivatives.

Scientific Research Applications

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

Triazine derivatives are widely modified to tailor their properties for specific applications. Below is a detailed comparison of the target compound with structurally similar analogues:

Compound Substituents Key Applications Key Properties
Target Compound 2-Cl, 4/6-(2,4-dimethylphenyl) UV stabilization in polymers, coatings High thermal stability, λmax ~340 nm
Simazine (2-Chloro-4,6-bis(ethylamino)-s-triazine) 2-Cl, 4/6-(ethylamino) Pre-emergence herbicide for turf and crops Water solubility: 5 mg/L; Log P: 2.1
Propazine (2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine) 2-Cl, 4/6-(isopropylamino) Herbicide for sorghum and milo Moderate mobility in soil; t1/2 ~60 days
2-Chloro-4,6-Dimorpholino-1,3,5-triazine 2-Cl, 4/6-morpholino Intermediate for pharmaceuticals and agrochemicals High reactivity for further functionalization
2-(2-Hydroxyphenyl)-4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazine 2-(2-hydroxyphenyl), 4/6-(2,4-dimethylphenyl) Enhanced UV absorption in sunscreens and plastics Broad UV absorption (280–400 nm)
2-Chloro-4,6-Bis(trichloromethyl)-1,3,5-triazine 2-Cl, 4/6-(trichloromethyl) Photoreactive initiator in inks and adhesives High electrophilicity; reacts under UV light

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article focuses on the biological activity of 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- , a compound known for its potential therapeutic applications.

  • Chemical Name : 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-
  • Molecular Formula : C19H18ClN3
  • Molecular Weight : 333.82 g/mol
  • CAS Number : 71059

Biological Activity Overview

The biological activity of this triazine derivative has been explored in various studies. Key findings include:

Anticancer Activity

  • Cell Line Studies :
    • The compound exhibited significant cytotoxic effects against several cancer cell lines. Notably:
      • A549 (lung cancer) : IC50 = 0.20 μM
      • MCF-7 (breast cancer) : IC50 = 1.25 μM
      • HeLa (cervical cancer) : IC50 = 1.03 μM .
    • These results indicate a strong potential for the compound in targeting various types of cancer cells.
  • Mechanism of Action :
    • The compound appears to inhibit the phosphorylation of AKT and other signaling pathways involved in cell growth and survival. This suggests that it may function as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell proliferation and metabolism .

Antimicrobial Activity

Research has also indicated that triazine derivatives can possess antimicrobial properties. Although specific data for this compound is limited, related studies suggest that modifications in the triazine structure can enhance activity against bacterial strains.

Case Studies and Research Findings

StudyFindings
Demonstrated potent anticancer activity with low IC50 values across multiple cancer cell lines.
Highlighted the selective inhibition of cancer cell growth while sparing non-cancerous cells significantly.
Discussed the application of triazine derivatives in industrial settings with potential implications for therapeutic uses.

Q & A

Q. What are the standard synthesis protocols for 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a modified Sonogashira coupling can be employed using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in tetrahydrofuran (THF) under inert conditions, followed by reflux and purification via column chromatography . Purity optimization involves rigorous post-synthesis steps:

  • Recrystallization : Use ethanol-water mixtures to remove unreacted precursors.
  • Column Chromatography : Employ silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the target compound.
  • HPLC Analysis : Confirm purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What characterization techniques are critical for structural validation of this triazine derivative?

  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for verifying chloro and aryl substituent positions .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 267.71) .

Q. What are the primary research applications of this compound in materials science?

  • OLEDs : Acts as an electron-transport layer due to its high electron affinity and thermal stability (decomposition temperature >300°C) .
  • UV Absorbers : Incorporated into polymers for photostability, leveraging its absorption peak at 320–350 nm .
  • Pharmaceutical Intermediates : Used in synthesizing triazole derivatives for bioactive molecule development .

Q. How do the physical properties (e.g., solubility, melting point) influence experimental design?

  • Solubility : High solubility in toluene and DMF allows for solution-based processing in thin-film deposition .
  • Melting Point (138–140°C) : Dictates handling protocols (e.g., avoiding decomposition during melt-casting) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

  • SHELX Challenges : Discrepancies in thermal parameters or occupancy may arise due to twinning or disorder. Use TWINABS for twinned data correction and PART instructions in SHELXL to model disordered substituents .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies improve scalability of synthesis while maintaining yield?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) to reduce costs without compromising efficiency .
  • Flow Chemistry : Implement continuous reactors to enhance reproducibility and reduce reaction times .
  • Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale processing .

Q. How can computational modeling predict the compound’s electronic properties for OLED applications?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to compute HOMO/LUMO levels (e.g., LUMO ≈ -2.8 eV, ideal for electron injection) .
  • MD Simulations : Assess packing behavior in thin films using Materials Studio to optimize device efficiency .

Q. What experimental designs assess environmental degradation pathways?

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Triazines typically hydrolyze via chloro displacement, forming hydroxyl or amino derivatives .
  • Photolysis : Use UV chambers (λ = 310 nm) to simulate sunlight exposure, quantifying byproducts with GC-MS .

Q. How can photostability be experimentally validated in polymer matrices?

  • Accelerated Aging : Incorporate 1% w/w of the compound into poly(methyl methacrylate) (PMMA) and expose to UV-B radiation (280–315 nm) for 500 hours. Measure retained mechanical properties (e.g., tensile strength) and UV-Vis absorbance .
  • Quenching Efficiency : Use fluorescence spectroscopy to track radical formation (e.g., tert-butoxyl radicals) and correlate with stabilizer concentration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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